1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
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Overview
Description
1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound that features a bromophenyl group and a methyl-substituted tetrahydrothiophenyl group linked by a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a suitable phenyl precursor.
Formation of the Tetrahydrothiophenyl Intermediate: The tetrahydrothiophenyl group can be synthesized through cyclization reactions involving sulfur-containing precursors.
Coupling Reaction: The bromophenyl and tetrahydrothiophenyl intermediates are coupled using urea as a linking agent under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: Researchers may study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea would depend on its specific biological targets and pathways. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies involving molecular docking, biochemical assays, and cellular experiments are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-2-yl)urea: A similar compound with a different substitution pattern on the tetrahydrothiophenyl group.
1-(3-Chlorophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea: A compound with a chlorophenyl group instead of a bromophenyl group.
Uniqueness
1-(3-Bromophenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, biological activity, and interactions with other molecules. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved characteristics.
Properties
Molecular Formula |
C12H15BrN2O3S |
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Molecular Weight |
347.23 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C12H15BrN2O3S/c1-12(5-6-19(17,18)8-12)15-11(16)14-10-4-2-3-9(13)7-10/h2-4,7H,5-6,8H2,1H3,(H2,14,15,16) |
InChI Key |
NBAUNJOGRKABSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC(=CC=C2)Br |
solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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